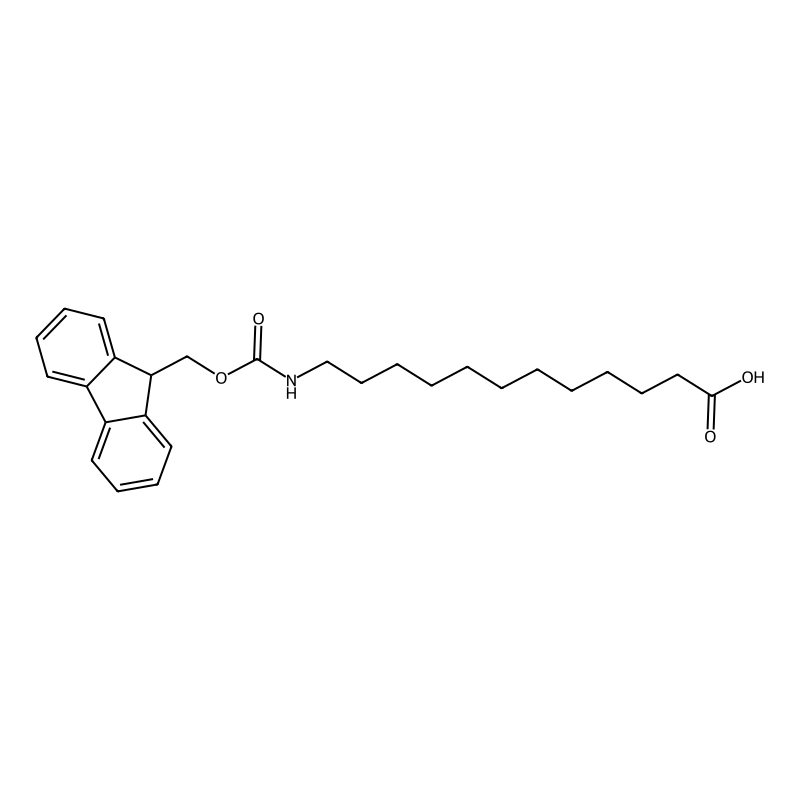

Fmoc-12-Ado-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Peptide Synthesis:

- Fmoc-12-Ado-OH functions as a building block for the creation of peptides using Fmoc solid-phase peptide synthesis (SPPS) .

- The Fmoc moiety (Fluorenylmethoxycarbonyl) acts as a protecting group for the amino group during peptide chain assembly, while the dodecanoic acid (Ado) chain provides a spacer arm.

- This spacer arm can be useful for introducing specific functionalities or enhancing the properties of the final peptide .

Drug Discovery and Development:

- Fmoc-12-Ado-OH can be used to synthesize peptide-based drugs or drug conjugates.

- The spacer arm allows for the attachment of therapeutic moieties or targeting ligands to the peptide backbone .

- This approach is being explored for the development of novel cancer therapies and other targeted treatments.

Bioconjugation:

- Fmoc-12-Ado-OH can be employed as a linker molecule in bioconjugation reactions.

- The Fmoc group can be selectively removed to expose a reactive amine group, which can then be conjugated to other biomolecules such as antibodies, nanoparticles, or imaging probes .

- This strategy is valuable for creating targeted drug delivery systems, diagnostic tools, and biosensors.

Material Science:

- Fmoc-12-Ado-OH can be used to modify surfaces for specific applications.

- The combination of the Fmoc group and the hydrophobic spacer arm allows for the controlled attachment of peptides or other biomolecules to surfaces like gold nanoparticles or self-assembled monolayers .

- This approach is being investigated for the development of biosensors, biocompatible materials, and targeted drug delivery platforms.

Fmoc-12-Ado-OH, chemically known as N-(9-Fluorenylmethyloxycarbonyl)-12-amino-dodecanoic acid, is a compound with the molecular formula C27H35NO4 and a molecular weight of 437.57 g/mol. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a dodecanoic acid derivative, specifically at the amino group of the twelve-carbon chain. This compound is notable for its use in peptide synthesis, where the Fmoc group serves as a protective moiety that can be removed under mild basic conditions, allowing for selective reactions at the amino acid level .

Fmoc-12-Ado-OH itself doesn't have a specific mechanism of action as it's a building block. However, the Fmoc group's selective removal and the subsequent reactivity of the free amino group are crucial for the stepwise addition of amino acids in a controlled manner during peptide synthesis []. This allows researchers to create peptides with specific amino acid sequences for various applications.

- Deprotection Reaction: The Fmoc group can be removed using a base such as piperidine, leading to the free amino group which can react with other carboxylic acids or activated esters to form peptide bonds.

- Esterification: The carboxylic acid group can react with alcohols to form esters, which can be useful in synthesizing more complex molecules.

- Coupling Reactions: It can undergo coupling reactions with other amino acids or peptide fragments, facilitating the assembly of larger peptides or proteins.

While specific biological activities of Fmoc-12-Ado-OH are not extensively documented, compounds with similar structures often exhibit significant biological properties. These may include:

- Antimicrobial Activity: Long-chain fatty acids and their derivatives have been shown to possess antimicrobial properties.

- Anticancer Potential: Some studies suggest that fatty acid derivatives may influence cancer cell proliferation and apoptosis.

- Cell Membrane Interaction: The hydrophobic nature of dodecanoic acid derivatives allows them to interact with cell membranes, potentially affecting membrane fluidity and function .

The synthesis of Fmoc-12-Ado-OH typically involves several key steps:

- Protection of Amino Group: The amino group of 12-aminododecanoic acid is protected using Fmoc chloride in the presence of a base such as triethylamine.

- Purification: The product is purified using techniques such as column chromatography to isolate Fmoc-12-Ado-OH from unreacted starting materials and by-products.

- Characterization: The final product is characterized using methods like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

Fmoc-12-Ado-OH has several applications in biochemical and pharmaceutical research:

- Peptide Synthesis: It is widely used in solid-phase peptide synthesis due to its stability and ease of deprotection.

- Drug Development: The compound can serve as a building block for developing new therapeutic agents, particularly in targeting diseases related to lipid metabolism or cancer.

- Bioconjugation: It can be utilized in bioconjugation strategies where peptides need to be attached to other biomolecules for therapeutic or diagnostic purposes .

Fmoc-12-Ado-OH shares structural similarities with several other compounds, particularly those containing long-chain fatty acids and Fmoc groups. Here are some comparable compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Fmoc-11-Aminoundecanoic Acid | 128917-73-7 | 0.97 |

| Fmoc-10-Aminodecanoic Acid | 128917-72-6 | 0.97 |

| Fmoc-13-Amino-tridecanoic Acid | 188715-40-4 | 0.97 |

| Fmoc-Lysine | 128917-74-9 | 0.97 |

Uniqueness

What sets Fmoc-12-Ado-OH apart from these similar compounds is its specific twelve-carbon chain length combined with the fluorenylmethyloxycarbonyl protecting group. This unique structure allows for specific applications in peptide synthesis that may not be achievable with shorter or longer chain analogs. Additionally, its interactions within biological systems may differ due to the hydrophobic properties associated with its chain length, influencing membrane dynamics differently compared to shorter or longer fatty acids .

The development of fluorenylmethoxycarbonyl-12-aminododecanoic acid is intrinsically linked to the broader evolution of protecting group chemistry in organic synthesis, particularly the revolutionary introduction of the fluorenylmethoxycarbonyl protecting group. The fluorenylmethoxycarbonyl group was first introduced by Louis A. Carpino in 1972, representing a significant advancement in base-labile amine protection strategies. Carpino's work addressed a critical gap in synthetic methodology, as he noted that "in contrast to the variety of amino-protecting groups [that] can be cleaved by acids of varying strengths, there is currently no complementary set of groups cleavable by basic reagents of graded activity".

The initial development of fluorenylmethoxycarbonyl chemistry focused primarily on simple amino acid derivatives and basic peptide synthesis applications. However, the recognition of the group's exceptional stability toward acidic conditions and its selective removal by weak bases such as piperidine led to its rapid adoption in solid-phase peptide synthesis. The transition from solution-phase to solid-phase applications proved pivotal, as the solid support environment allowed for the efficient removal of the reactive dibenzofulvene byproduct through simple washing procedures, overcoming one of the primary limitations that had initially hindered the group's application in solution chemistry.

The specific development of extended chain derivatives like fluorenylmethoxycarbonyl-12-aminododecanoic acid emerged from the growing need for specialized linker molecules in advanced synthetic applications. These longer-chain derivatives represented an evolution beyond traditional amino acid protection toward the creation of sophisticated molecular tools capable of bridging different functional domains within complex molecular architectures. The twelve-carbon chain length was specifically chosen to provide optimal flexibility and spacing for bioconjugation applications while maintaining the chemical stability and synthetic accessibility that characterizes fluorenylmethoxycarbonyl chemistry.

The integration of fluorenylmethoxycarbonyl-12-aminododecanoic acid into modern synthetic methodologies reflects the maturation of peptide chemistry from a primarily academic pursuit to a critical technology supporting drug discovery and development. The compound's development paralleled advances in automated synthesis equipment and the growing understanding of structure-activity relationships in peptide-based therapeutics, positioning it as an essential tool in the contemporary chemical biology toolkit.

Nomenclature and Chemical Identity

Fluorenylmethoxycarbonyl-12-aminododecanoic acid possesses a well-defined chemical identity that reflects its bifunctional nature and synthetic utility. The compound is systematically named as 12-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)dodecanoic acid according to International Union of Pure and Applied Chemistry nomenclature conventions. This systematic name clearly delineates the structural components: a twelve-carbon aliphatic chain (dodecanoic acid backbone) with the fluorenylmethoxycarbonyl protecting group attached to the terminal amino functionality.

The compound is assigned Chemical Abstracts Service registry number 128917-74-8, providing a unique identifier for regulatory and commercial purposes. The molecular formula C27H35NO4 reflects the complex structure incorporating the fluorene ring system, the methoxycarbonyl linkage, the twelve-carbon aliphatic chain, and the terminal carboxylic acid functionality. The molecular weight of 437.57-437.58 grams per mole represents a substantial molecule that bridges the gap between simple amino acid derivatives and more complex bioactive compounds.

| Chemical Identifier | Value |

|---|---|

| Chemical Abstracts Service Number | 128917-74-8 |

| Molecular Formula | C27H35NO4 |

| Molecular Weight | 437.57-437.58 g/mol |

| International Union of Pure and Applied Chemistry Name | 12-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)dodecanoic acid |

| Simplified Molecular Input Line Entry System | OC(=O)CCCCCCCCCCCNC(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12 |

| International Chemical Identifier Key | HVGIKYAQSSNFCH-UHFFFAOYSA-N |

The compound is commonly referred to by several synonymous names in scientific literature and commercial catalogs, including fluorenylmethoxycarbonyl-12-aminododecanoic acid, 12-(fluorenylmethoxycarbonyl-amino)dodecanoic acid, and the abbreviated form fluorenylmethoxycarbonyl-12-Ado-OH. The "Ado" designation represents a standard abbreviation for aminododecanoic acid, though the full systematic name should be used in formal scientific communications to avoid ambiguity.

The structural complexity of fluorenylmethoxycarbonyl-12-aminododecanoic acid is reflected in its International Chemical Identifier string and key, which encode the precise three-dimensional arrangement of atoms within the molecule. The Simplified Molecular Input Line Entry System representation provides a linear encoding of the molecular structure that facilitates database searches and computational analysis. These standardized representations ensure consistent identification and communication of the compound's chemical identity across different research and commercial platforms.

Physical characterization data indicates that fluorenylmethoxycarbonyl-12-aminododecanoic acid typically appears as a white to off-white powder with a melting point range of 114-118 degrees Celsius. The compound exhibits good stability under standard storage conditions when maintained at 2-8 degrees Celsius, reflecting the inherent stability of the fluorenylmethoxycarbonyl protecting group toward ambient conditions.

Significance in Peptide Chemistry

Fluorenylmethoxycarbonyl-12-aminododecanoic acid occupies a unique and strategically important position within the broader landscape of peptide chemistry, serving multiple critical functions that extend far beyond traditional amino acid protection. The compound's primary significance lies in its dual functionality as both a protecting group carrier and a molecular linker, enabling the construction of complex peptide architectures that would be difficult or impossible to achieve through conventional synthetic approaches.

In solid-phase peptide synthesis, fluorenylmethoxycarbonyl-12-aminododecanoic acid serves as an essential building block for incorporating extended aliphatic spacers into peptide sequences. The twelve-carbon chain provides optimal spacing for bioconjugation applications while maintaining the chemical stability and ease of manipulation that characterizes fluorenylmethoxycarbonyl chemistry. This extended linker capability is particularly valuable in the synthesis of peptide-drug conjugates, where precise control over the distance between functional domains is critical for biological activity.

The compound has found significant application in the emerging field of proteolysis targeting chimera synthesis, where it functions as a crucial linker component connecting target protein ligands with E3 ligase recruiting elements. The fluorenylmethoxycarbonyl protection allows for selective deprotection under basic conditions to reveal the free amine functionality, which can then be further conjugated to create the complex bifunctional molecules required for targeted protein degradation. This application represents a paradigm shift from traditional small molecule drug discovery toward more sophisticated protein modulation strategies.

| Application Domain | Function | Key Advantages |

|---|---|---|

| Solid-Phase Peptide Synthesis | Extended linker incorporation | Precise spacing control, orthogonal protection |

| Proteolysis Targeting Chimera Synthesis | Bifunctional linker component | Selective deprotection, reliable conjugation |

| Bioconjugation Chemistry | Molecular bridge | Chemical stability, functional group compatibility |

| Peptide-Drug Conjugates | Spacer element | Controlled drug release, improved pharmacokinetics |

| Polymer Chemistry | Functionalized monomer | Enhanced material properties, biocompatibility |

The significance of fluorenylmethoxycarbonyl-12-aminododecanoic acid in peptide chemistry is further enhanced by its compatibility with automated synthesis platforms. The compound can be readily incorporated into peptide sequences using standard fluorenylmethoxycarbonyl solid-phase peptide synthesis protocols, with deprotection accomplished using conventional piperidine-based solutions. This compatibility with existing synthetic infrastructure has facilitated its rapid adoption in both academic and industrial research settings.

Recent research has demonstrated the compound's utility in the synthesis of highly functionalized spiroligomers, where it serves as a protected building block that can be selectively modified to introduce diverse functional groups. These applications showcase the versatility of fluorenylmethoxycarbonyl-12-aminododecanoic acid as a platform for creating structurally complex molecules with defined three-dimensional architectures. The ability to precisely control the positioning and orientation of functional groups through strategic use of this linker molecule has opened new avenues for the design of peptide-based materials and therapeutics.

The compound's role in advancing green chemistry approaches to peptide synthesis represents another dimension of its significance within the field. The fluorenylmethoxycarbonyl protecting group strategy eliminates the need for harsh acidic deprotection conditions, reducing both environmental impact and synthetic complexity. This alignment with sustainable synthesis principles positions fluorenylmethoxycarbonyl-12-aminododecanoic acid as a key component in the development of more environmentally responsible peptide manufacturing processes.

Position Within Fluorenylmethoxycarbonyl-Based Synthetic Methodologies

Fluorenylmethoxycarbonyl-12-aminododecanoic acid occupies a specialized but increasingly important niche within the comprehensive framework of fluorenylmethoxycarbonyl-based synthetic methodologies. The compound represents an evolution of traditional fluorenylmethoxycarbonyl chemistry from simple amino acid protection toward more sophisticated molecular engineering applications that leverage the unique properties of the protecting group system.

Within the fluorenylmethoxycarbonyl/tert-butyl synthetic strategy, fluorenylmethoxycarbonyl-12-aminododecanoic acid functions as a bridge between traditional peptide synthesis and advanced bioconjugation chemistry. The compound maintains full compatibility with standard fluorenylmethoxycarbonyl deprotection protocols, utilizing 20% piperidine in N,N-dimethylformamide for rapid and quantitative removal of the protecting group. This orthogonal protection strategy allows for selective modification of the amino terminus while preserving acid-labile protecting groups on amino acid side chains, maintaining the fundamental advantages of the fluorenylmethoxycarbonyl system.

The extended aliphatic chain in fluorenylmethoxycarbonyl-12-aminododecanoic acid provides unique opportunities for introducing flexibility and spacing control that are not readily achievable with standard amino acid building blocks. This structural feature positions the compound as an essential tool for modulating the physical and biological properties of peptide constructs, particularly in applications where precise distance relationships between functional domains are critical for activity. The twelve-carbon spacer length has been optimized to provide sufficient flexibility for conformational sampling while maintaining adequate structural definition for predictable molecular behavior.

The integration of fluorenylmethoxycarbonyl-12-aminododecanoic acid into automated peptide synthesis workflows represents a significant advancement in the practical application of fluorenylmethoxycarbonyl methodology. The compound can be readily incorporated into standard synthesis protocols without modification of existing equipment or procedures, leveraging the robust and well-established fluorenylmethoxycarbonyl chemistry platform. This compatibility has been demonstrated in the automated synthesis of complex spiroligomers using microwave-assisted peptide synthesizers, showcasing the compound's reliability under demanding synthetic conditions.

Recent developments in fluorenylmethoxycarbonyl methodology have expanded to include specialized deprotection cocktails that can be tailored to specific synthetic requirements. Alternative deprotection systems, such as piperazine/diazabicycloundecene/formic acid mixtures, provide additional options for selectively removing fluorenylmethoxycarbonyl protection while avoiding potential side reactions that might occur with sensitive substrates. Fluorenylmethoxycarbonyl-12-aminododecanoic acid is fully compatible with these advanced deprotection strategies, providing synthetic chemists with maximum flexibility in designing complex synthetic routes.

The compound's position within fluorenylmethoxycarbonyl methodology is further strengthened by its role in advancing the field toward more sustainable synthetic practices. The base-labile nature of fluorenylmethoxycarbonyl protection eliminates the need for harsh acidic conditions that are required for alternative protecting group strategies, reducing both environmental impact and handling safety concerns. This alignment with green chemistry principles positions fluorenylmethoxycarbonyl-12-aminododecanoic acid as a preferred building block for environmentally conscious synthetic approaches.

The development of specialized fluorenylmethoxycarbonyl derivatives like fluorenylmethoxycarbonyl-12-aminododecanoic acid represents the maturation of protecting group chemistry from a purely functional tool toward a sophisticated platform for molecular design. The compound exemplifies how traditional protecting group concepts can be extended and modified to address emerging challenges in chemical biology and drug discovery, demonstrating the continued evolution and relevance of fluorenylmethoxycarbonyl methodology in contemporary synthetic chemistry.

Molecular Composition and Formula

Fluorenylmethoxycarbonyl-12-aminododecanoic acid represents a specialized chemical compound with the molecular formula C₂₇H₃₅NO₄ and a molecular weight of 437.57 grams per mole [1] [3] [4]. This compound is registered under the Chemical Abstracts Service number 128917-74-8 and is catalogued with the MDL number MFCD00235888 [1] [3]. The molecular structure incorporates 27 carbon atoms, 35 hydrogen atoms, one nitrogen atom, and four oxygen atoms, arranged in a specific configuration that combines a fluorenylmethoxycarbonyl protecting group with a twelve-carbon aliphatic amino acid chain [1] [3] [4].

The compound's empirical formula follows the Hill notation system as C₂₇H₃₅NO₄, which provides a standardized method for representing the elemental composition [1]. The Beilstein/REAXYS registry number 9593537 serves as an additional identifier for this compound in chemical databases [1]. The molecular weight of 437.57 grams per mole positions this compound within the range typical of protected amino acid derivatives used in peptide synthesis applications [1] [3] [4].

Table 1: Molecular and Physical Properties of Fluorenylmethoxycarbonyl-12-Aminododecanoic Acid

| Property | Value | Reference Source |

|---|---|---|

| Molecular Formula | C₂₇H₃₅NO₄ | [1] [3] [4] |

| Molecular Weight (g/mol) | 437.57 | [1] [3] [4] |

| CAS Number | 128917-74-8 | [1] [3] [4] |

| Melting Point (°C) | 114-118 | [1] [33] |

| Physical Appearance | White powder | [1] [3] [33] |

| Storage Temperature | 2-8°C | [1] [4] [33] |

| Purity (TLC) | ≥98.0% | [1] [33] |

| Storage Class | Non Combustible Solids | [1] [33] |

Structural Characteristics

Fluorenylmethoxycarbonyl (Fmoc) Protecting Group

The fluorenylmethoxycarbonyl protecting group represents a base-labile amine protecting group extensively utilized in organic synthesis, particularly in peptide synthesis applications [10]. This protecting group exhibits remarkable stability toward acidic conditions and hydrolysis while demonstrating selective removal by weak bases such as piperidine, without affecting most other protecting groups or sensitive functional groups [10]. The fluorenylmethoxycarbonyl group provides exceptional advantages in solid-phase peptide synthesis due to its compatibility with other reagents and ease of removal, which streamlines synthesis workflows [10].

The protecting group's structure incorporates a fluorene moiety connected through a methoxycarbonyl linkage to the amino group of the dodecanoic acid chain [10]. Upon deprotection, the fluorenylmethoxycarbonyl group yields dibenzofulvene as a byproduct, which can be monitored by ultraviolet spectroscopy, allowing for efficient reaction tracking [10] [21]. The fluorenyl group exhibits high fluorescence properties, making fluorenylmethoxycarbonyl-inactive compounds suitable for analysis by reversed-phase high-performance liquid chromatography [10].

The base-labile nature of the fluorenylmethoxycarbonyl group enables rapid removal using piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing unwanted reactions with the substrate [10] [14]. This characteristic makes the fluorenylmethoxycarbonyl group particularly advantageous for temporary protection of amine groups at the nitrogen terminus in solid-phase synthesis applications [10].

12-Aminododecanoic Acid (12-Ado) Chain

The 12-aminododecanoic acid component constitutes the core structural element of this compound, featuring a twelve-carbon aliphatic chain with terminal carboxylic acid and amino groups [3] [13]. This linear fatty acid derivative, also known as 12-aminolauric acid, belongs to the omega-amino fatty acid family and is classified as a medium-chain fatty acid [13] [17]. The aminododecanoic acid chain provides a flexible linker structure that contributes significantly to the compound's hydrophobic properties [5].

The twelve-carbon chain length confers specific physicochemical characteristics that influence the compound's solubility and interaction with other molecules in biological systems [5] [30]. The presence of the long aliphatic chain contributes to amphiphilic properties, which can be utilized in the design of surfactants and in materials science applications [5]. The amino group positioned at the terminal carbon (omega position) is reactive with carboxylic acids, activated N-hydroxysuccinimide esters, and carbonyl compounds including ketones and aldehydes [13].

The structural flexibility of the dodecanoic acid chain allows for conformational adaptability in peptide synthesis applications, where it serves as a spacer or linker molecule [3] [23]. This chain length has been demonstrated to provide optimal properties for certain applications, as studies have shown that peptide activity and half-life can be significantly influenced by fatty acid chain length [30].

Functional Group Analysis

The compound contains several distinct functional groups that contribute to its chemical reactivity and applications [3]. The primary functional groups include the fluorenylmethoxycarbonyl protecting group, the carboxylic acid terminus, the protected amino group, and the methylene bridge connecting the protecting group to the amino acid [1] [3].

The carboxylic acid group (-COOH) at the terminal position serves as a reactive site for amide bond formation with primary amine groups in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate [3]. This functional group exhibits typical carboxylic acid reactivity patterns and can participate in various chemical transformations [3].

The protected amino group (Fmoc-NH-) represents a temporarily masked reactive site that can be selectively deprotected under basic conditions to reveal the free amine for further conjugation reactions [3] [14]. The methylene bridge (-CH₂-O-CO-) functions as a linker that connects the fluorenylmethoxycarbonyl protecting group to the amino acid backbone [1].

Table 4: Structural Components Analysis of Fluorenylmethoxycarbonyl-12-Aminododecanoic Acid

| Structural Component | Chemical Formula | Molecular Weight Contribution (g/mol) | Functional Role |

|---|---|---|---|

| Fluorenylmethoxycarbonyl (Fmoc) Group | C₁₅H₁₁O₂- | 223.25 | Protecting group for amino function |

| 12-Aminododecanoic Acid Chain | NH₂-(CH₂)₁₁-COOH | 215.33 | Linear aliphatic spacer chain |

| Carboxylic Acid Terminus | -COOH | 45.02 | Reactive site for amide bond formation |

| Protected Amino Group | Fmoc-NH- | 223.25 | Temporarily protected reactive site |

| Methylene Bridge | -CH₂-O-CO- | 59.04 | Connects Fmoc to amino acid |

Physicochemical Properties

Melting Point and Thermal Stability

Fluorenylmethoxycarbonyl-12-aminododecanoic acid exhibits a melting point range of 114-118°C, indicating good thermal stability under standard laboratory conditions [1] [33]. This melting point range suggests that the compound maintains structural integrity at moderate temperatures, making it suitable for various synthetic applications [1] [33]. The thermal stability of the compound is enhanced by the presence of the fluorenylmethoxycarbonyl protecting group, which provides additional structural rigidity through its aromatic fluorene system [19].

Research has demonstrated that fluorenylmethoxycarbonyl protecting groups can undergo thermal cleavage under specific conditions, though this typically requires elevated temperatures significantly above the melting point of this compound [19]. The thermal cleavage mechanism represents an alternative deprotection strategy that can be employed under base-free conditions, though it requires careful temperature control to avoid decomposition of sensitive substrates [19].

The compound's thermal properties make it suitable for storage under standard laboratory conditions when maintained at the recommended temperature range of 2-8°C [1] [4] [33]. The storage classification as a non-combustible solid indicates that the compound does not present significant fire hazards under normal handling conditions [1] [33].

Solubility Profile

The solubility characteristics of fluorenylmethoxycarbonyl-12-aminododecanoic acid are influenced by both the hydrophobic twelve-carbon aliphatic chain and the polar functional groups present in the molecule [4] [5]. The amphiphilic nature of the compound, resulting from the combination of the hydrophobic fatty acid chain and the polar carboxylic acid and protected amino groups, affects its solubility in different solvents [5].

The compound demonstrates limited solubility in water due to the extensive hydrophobic character imparted by the twelve-carbon chain [4]. However, the presence of polar functional groups allows for enhanced solubility in organic solvents commonly used in peptide synthesis, such as dimethylformamide, dimethyl sulfoxide, and dichloromethane [4]. Stock solutions can be prepared in dimethyl sulfoxide at concentrations suitable for synthetic applications [4].

The solubility profile can be modified through pH adjustment, as the carboxylic acid group can be deprotonated under basic conditions, increasing the compound's water solubility [4]. Storage solutions are typically maintained at specific concentrations, with recommendations for 1 millimolar, 5 millimolar, and 10 millimolar stock solutions depending on the intended application [4].

Spectroscopic Characteristics

The spectroscopic properties of fluorenylmethoxycarbonyl-12-aminododecanoic acid are characterized by distinctive features arising from both the fluorenylmethoxycarbonyl protecting group and the aliphatic chain structure [1] [21]. The compound exhibits strong ultraviolet absorption properties due to the fluorene chromophore, which enables monitoring of synthetic reactions and purification processes [10] [21].

Ultraviolet-visible spectroscopy measurements have established that fluorenylmethoxycarbonyl groups display characteristic absorption maxima at 289 and 301 nanometers [21]. These absorption bands can be utilized for quantitative determination of fluorenylmethoxycarbonyl group concentrations using molar absorption coefficients of 5800 and 6089 cubic decimeters per mole per centimeter for 289 nanometers, and 7800 and 8021 cubic decimeters per mole per centimeter for 301 nanometers [21].

Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound, with characteristic signals for the fluorene protons, methylene bridge protons, and the aliphatic chain protons [20]. Infrared spectroscopy reveals characteristic absorption bands for the carboxylic acid carbonyl stretch, the carbamate carbonyl stretch from the protecting group, and C-H stretching vibrations from the aliphatic chain [20].

Table 2: Spectroscopic Identifiers for Fluorenylmethoxycarbonyl-12-Aminododecanoic Acid

| Spectroscopic Method | Identifier | Reference Source |

|---|---|---|

| SMILES | OC(=O)CCCCCCCCCCCNC(=O)OCC1c2ccccc2-c3ccccc13 | [1] [33] |

| InChI | 1S/C27H35NO4/c29-26(30)18-8-6-4-2-1-3-5-7-13-19-28-27(31)32-20-25-23-16-11-9-14-21(23)22-15-10-12-17-24(22)25/h9-12,14-17,25H,1-8,13,18-20H2,(H,28,31)(H,29,30) | [1] [33] |

| InChI Key | HVGIKYAQSSNFCH-UHFFFAOYSA-N | [1] [33] |

| MDL Number | MFCD00235888 | [1] [3] |

| Beilstein/REAXYS Number | 9593537 | [1] |

Structural Comparisons with Related Compounds

Relation to Other Fmoc-Protected Amino Acids

Fluorenylmethoxycarbonyl-12-aminododecanoic acid belongs to a family of fluorenylmethoxycarbonyl-protected amino acid derivatives that share common structural features while differing in their side chain characteristics [25] [28] [29]. These compounds are unified by the presence of the fluorenylmethoxycarbonyl protecting group but exhibit varying properties based on their amino acid components [25] [28] [29].

Compared to standard proteinogenic amino acids protected with fluorenylmethoxycarbonyl groups, the 12-aminododecanoic acid derivative provides unique properties as a non-natural amino acid building block [3] [34]. This compound serves specific roles in peptide synthesis where extended aliphatic chains are required for spacing, hydrophobic interactions, or membrane association [3] [23].

The compound shares reactivity patterns with other fluorenylmethoxycarbonyl-protected amino acids, including standard coupling and deprotection protocols [34]. However, the extended aliphatic chain may influence coupling efficiency and require optimization of reaction conditions compared to shorter amino acid derivatives [34].

Comparative Analysis with Varying Chain Length Derivatives

The systematic comparison of fluorenylmethoxycarbonyl-protected aminocarboxylic acids with varying chain lengths reveals important structure-property relationships [25] [28] [29]. Chain length significantly affects molecular weight, hydrophobic character, flexibility, and biological activity of these compounds [23] [30].

Fluorenylmethoxycarbonyl-6-aminohexanoic acid (molecular weight 353.41 grams per mole) represents a shorter chain analogue that exhibits different solubility and conformational properties compared to the twelve-carbon derivative [29]. The six-carbon chain length provides sufficient spacing for many applications while maintaining better water solubility than longer chain analogues [29].

Fluorenylmethoxycarbonyl-8-aminooctanoic acid (molecular weight 381.47 grams per mole) occupies an intermediate position in the series, offering moderate hydrophobic character and chain flexibility [28] [32]. This chain length has been employed in peptide synthesis applications where intermediate spacing is required [28] [32].

Fluorenylmethoxycarbonyl-11-aminoundecanoic acid (molecular weight 423.55 grams per mole) provides properties very similar to the twelve-carbon derivative, with only minor differences in molecular weight and chain length [25] [27]. The eleven-carbon chain length offers nearly equivalent hydrophobic character while providing slightly different conformational preferences [25] [27].

Research has demonstrated that chain length variations can significantly impact biological activity, with studies showing that fatty acid chain length affects protein interactions, membrane association, and pharmacokinetic properties [30]. The twelve-carbon chain length of fluorenylmethoxycarbonyl-12-aminododecanoic acid positions it as a medium-chain fatty acid derivative with specific properties for applications requiring this particular chain length [30].

Table 3: Comparison of Fluorenylmethoxycarbonyl-Protected Amino Acid Chain Lengths

| Compound | Full Name | Molecular Formula | Molecular Weight (g/mol) | Carbon Chain Length | CAS Number |

|---|---|---|---|---|---|

| Fmoc-6-Ahx-OH | Fluorenylmethoxycarbonyl-6-aminohexanoic acid | C₂₂H₂₅NO₄ | 353.41 | 6 | 88574-06-5 |

| Fmoc-8-Aoc-OH | Fluorenylmethoxycarbonyl-8-aminooctanoic acid | C₂₃H₂₇NO₄ | 381.47 | 8 | 126631-93-4 |

| Fmoc-11-Aun-OH | Fluorenylmethoxycarbonyl-11-aminoundecanoic acid | C₂₆H₃₃NO₄ | 423.55 | 11 | 88574-07-6 |

| Fmoc-12-Ado-OH | Fluorenylmethoxycarbonyl-12-aminododecanoic acid | C₂₇H₃₅NO₄ | 437.57 | 12 | 128917-74-8 |

Industrial Production Approaches

Fluorenylmethoxycarbonyl-12-aminododecanoic acid production in industrial settings follows optimized synthetic routes designed to maximize yield while maintaining cost-effectiveness and consistent quality. The industrial synthesis typically employs automated reactor systems with precise temperature and pH control to ensure reproducible results [1] [2].

The primary industrial approach involves the reaction of 12-aminododecanoic acid with fluorenylmethyloxycarbonyl chloride or fluorenylmethyloxycarbonyl succinimidyl ester in the presence of a base such as sodium bicarbonate or diisopropylethylamine. Industrial processes operate under controlled conditions with reaction temperatures maintained between 0°C and room temperature, with strict temperature tolerance of ±2°C [3] [2].

Large-scale production utilizes recyclable solvent systems to minimize waste and reduce environmental impact. Common industrial solvents include dioxane, dimethylformamide, and dichloromethane, which can be recovered and reused through distillation processes [3] [4]. The reaction typically achieves yields ranging from 80-90% in industrial settings, with optimization focused on minimizing waste generation and reducing production costs [1] [2].

Industrial purification methods employ automated chromatography systems and crystallization techniques to achieve the required purity specifications. These systems are designed to handle large batch sizes ranging from kilograms to multi-kilogram quantities while maintaining consistent product quality [5] [2].

Laboratory Synthesis Protocols

Laboratory-scale synthesis of fluorenylmethoxycarbonyl-12-aminododecanoic acid follows established protocols for fluorenylmethoxycarbonyl protection reactions. The standard laboratory procedure begins with high-purity 12-aminododecanoic acid as the starting material, which must meet purity specifications of ≥99% [6] [7].

The protection reaction utilizes fluorenylmethoxycarbonyl chloride or fluorenylmethoxycarbonyl succinimidyl ester in a 1.1-1.2 molar equivalent ratio relative to the amino acid starting material. The reaction is conducted under anhydrous conditions using bases such as sodium bicarbonate, diisopropylethylamine, or triethylamine to maintain the reaction mixture at pH 8-9 [6] [8].

Typical laboratory conditions involve reaction temperatures from 0°C to room temperature, with reaction times ranging from 2-24 hours depending on the specific reagents and conditions employed. The reaction progress is monitored using thin layer chromatography, with completion verified by high performance liquid chromatography analysis [7] [9].

Laboratory purification commonly employs column chromatography using silica gel with ethyl acetate and pentane gradients, followed by crystallization from appropriate solvents. Alternative purification methods include preparative high performance liquid chromatography for high-purity requirements [10] [11]. Laboratory yields typically range from 70-95%, with careful optimization of reaction conditions and purification protocols [7] [12].

Quality Assurance Parameters

Quality assurance for fluorenylmethoxycarbonyl-12-aminododecanoic acid encompasses comprehensive testing protocols to ensure product specifications meet research and pharmaceutical requirements. Modern quality standards have evolved to include enhanced specifications that significantly improve peptide synthesis outcomes [5].

Purity Assessment Techniques

High performance liquid chromatography represents the primary analytical method for purity determination, with specifications requiring ≥95-99% purity depending on the intended application [5] [13]. Advanced specifications now demand that all significant amino acid-related impurities be quantified rather than hidden under the product peak, providing confidence in true product purity [5].

Thin layer chromatography serves as a complementary purity assessment technique, with specifications typically requiring ≥98% purity [2] [13]. This method provides rapid assessment during synthesis monitoring and quality control verification.

Nuclear magnetic resonance spectroscopy confirms structural integrity and provides quantitative purity information. Proton nuclear magnetic resonance in deuterated chloroform or dimethyl sulfoxide demonstrates conformance to expected spectral patterns, while carbon-13 nuclear magnetic resonance provides additional structural confirmation [14] [13].

Mass spectrometry analysis verifies molecular weight accuracy, with the expected molecular ion peak at mass-to-charge ratio 437.57. Liquid chromatography-mass spectrometry provides comprehensive analysis combining separation efficiency with accurate mass determination for impurity identification [1] [15].

Enantiomeric purity analysis employs chiral high performance liquid chromatography columns to verify stereochemical integrity, with enhanced specifications requiring ≥99.8% enantiomeric excess [5]. This parameter has become increasingly important for pharmaceutical applications where stereochemical purity affects biological activity.

Common Contaminants and Their Detection

Free 12-aminododecanoic acid represents the most significant potential contaminant, arising from incomplete fluorenylmethoxycarbonyl protection during synthesis. Detection employs high performance liquid chromatography analysis combined with ninhydrin testing, with specifications limiting this impurity to ≤0.2% [5] [16].

Fluorenylmethoxycarbonyl-related impurities originate from side reactions during synthesis and are detected through high performance liquid chromatography and liquid chromatography-mass spectrometry analysis. These impurities are typically limited to ≤1% of the total product [5].

Dibenzofulvene contamination results from fluorenylmethoxycarbonyl group decomposition and is readily detected through high performance liquid chromatography with ultraviolet detection at 290 nanometers. This impurity is limited to ≤0.1% and serves as an indicator of product stability [17] [18].

Solvent residues, particularly dimethylformamide and other organic solvents used in synthesis and purification, are detected through gas chromatography-mass spectrometry analysis. Residual solvent limits follow International Council for Harmonisation guidelines, typically ≤0.1% for most solvents [16] [19].

Coupling reagent residues from synthesis processes, including 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, 1-hydroxybenzotriazole, and dicyclohexylcarbodiimide, are detected through high performance liquid chromatography and liquid chromatography-mass spectrometry, with limits typically ≤0.1% [5].

Acetate impurities, arising as synthesis by-products, are controlled to ≤0.02% through ion chromatography analysis. This specification prevents unwanted capping reactions during peptide synthesis [5].

Free amine content assessment verifies the integrity of the fluorenylmethoxycarbonyl protecting group, with enhanced specifications limiting free amine content to ≤0.2%. This parameter directly impacts fluorenylmethoxycarbonyl stability during storage and use [5] [20].